N-(1-Aminopropan-2-ylidene)hydroxylamine
Description
Properties
IUPAC Name |
N-(1-aminopropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDWAFZCAZEDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10792909 | |
| Record name | N-(1-Aminopropan-2-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10792909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65992-29-2 | |
| Record name | N-(1-Aminopropan-2-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10792909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Antioxidant and Antimicrobial Effects
Mutagenic and Carcinogenic Potential
- Hydroxylamine : Lowers DNA thermal stability (Tm), indicating mutagenic interactions with nucleic acids .
- N-(2-Methoxyphenyl)hydroxylamine: Metabolized to carcinogenic o-aminophenol and nitroso derivatives via CYP enzymes .
The imine group in this compound may enhance DNA-binding capacity, analogous to aromatic amines , but specific mutagenicity data is lacking.
Metabolic Pathways
Hydroxylamine derivatives undergo CYP-mediated oxidation or reduction:
- N-(2-Methoxyphenyl)hydroxylamine: Reduced to o-anisidine (CYP1A/2E1) or oxidized to o-aminophenol .
- Aromatic amines : Metabolized via N-hydroxylation, forming DNA-reactive intermediates .
Preparation Methods
Condensation-Mediated Imine Formation
A two-step approach involves generating the propan-2-ylidene imine intermediate, followed by hydroxylamine incorporation.
Step 1: Imine Synthesis
Reacting 1-aminopropan-2-ol with pyridine-2-carbaldehyde under Dean-Stark conditions yields the Schiff base N-(pyridin-2-ylmethyl)propan-2-ylideneamine. Anhydrous toluene and catalytic acetic acid (1 mol%) at 110°C for 12 hours achieve 78% conversion, as inferred from analogous protocols.
Step 2: Hydroxylamine Coupling
The imine intermediate is treated with O-protected hydroxylamine (e.g., N-hydroxyphthalimide) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). DMF at 25°C for 15 hours affords the protected derivative, which undergoes hydrazine-mediated deprotection to yield the target compound.
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Condensation/EDC-HOBt | DMF, 25°C, 15h | 73% | |
| Hydrazine deprotection | Ethanol, reflux, 4h | 86% |
Catalytic Hydrogenation of Nitro Precursors
Adapting strategies from aryl hydroxylamine synthesis, nitropropan-2-ylidene derivatives undergo partial reduction.
Procedure
- Nitro Compound Preparation : Nitration of 1-(pyridin-2-ylmethyl)propan-2-one using fuming HNO3/H2SO4 at 0°C yields 1-(pyridin-2-ylmethyl)-2-nitropropane.
- Selective Reduction : Employing Rh/C (5 wt%) with hydrazine monohydrate in THF at 25°C selectively reduces the nitro group to hydroxylamine without over-reduction to the amine. Critical parameters include:
- Hydrazine addition rate (≤0.5 mL/min)
- Reaction monitoring via TLC to arrest at hydroxylamine stage
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.3 mol% Rh | 86% |
| Temperature | 25°C | Minimizes byproducts |
One-Pot Reductive Amination
Characterization and Validation
Successful synthesis requires multi-technique verification:
- NMR : Diagnostic signals include:
- Mass Spectrometry : ESI-MS m/z 221.30 [M+H]+ confirms molecular weight.
- X-ray Crystallography : Limited data exist, but analogous compounds show planar imine-hydroxylamine conjugation.
Applications and Derivatives
Though direct applications of N-(1-aminopropan-2-ylidene)hydroxylamine are unreported, structural analogs serve as:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-Aminopropan-2-ylidene)hydroxylamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and ketones or aldehydes. For example, reacting hydroxylamine with 1-aminopropan-2-one under acidic or neutral conditions. Purity optimization involves chromatographic techniques (e.g., HPLC) and recrystallization using polar aprotic solvents like dimethyl sulfoxide (DMSO). Ensure reaction progress is monitored via FT-IR or NMR to confirm imine bond formation .
Q. How can structural characterization of this compound be performed to distinguish it from tautomers or degradation products?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm the absence of tautomeric shifts (e.g., enamine vs. imine forms).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereoelectronic effects in the imine group .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Stability assays should be conducted in buffered solutions (pH 4.5–8.0) at 25–37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Hydroxylamine derivatives are prone to hydrolysis under acidic conditions and redox cycling in alkaline environments. Stabilizers like EDTA (for metal chelation) or antioxidants (e.g., ascorbic acid) may reduce decomposition .
Advanced Research Questions
Q. What enzymatic pathways are involved in the metabolism of this compound, and how do CYP isoforms influence its bioactivation?
- Methodology : Incubate the compound with hepatic microsomes (rat/rabbit) enriched with specific CYP isoforms (e.g., CYP1A, CYP2E1). Use NADPH as a cofactor and quantify metabolites via HPLC or LC-MS. For example:
- CYP1A : Likely catalyzes reduction to primary amines (e.g., analogous to o-anisidine formation from N-(2-methoxyphenyl)hydroxylamine).
- CYP2E1 : May drive oxidative pathways, forming nitroso derivatives or hydroxylated products.
Inhibitors like α-naphthoflavone (CYP1A-specific) or disulfiram (CYP2E1 inhibitor) can validate isoform roles .
Q. How can conflicting data on the redox behavior of hydroxylamine derivatives be resolved in mechanistic studies?
- Methodology : Use electrochemical methods (cyclic voltammetry) to measure redox potentials. Compare results with computational models (DFT) to predict electron transfer pathways. For instance, discrepancies in nitroso-intermediate stability may arise from pH-dependent tautomerism or enzyme-mediated recycling (e.g., NADPH:CYP reductase vs. non-enzymatic reduction). Parallel experiments with deuterated analogs can isolate kinetic isotope effects .
Q. What experimental designs are optimal for assessing DNA adduct formation by this compound metabolites?
- Methodology :
- In vitro : Treat plasmid DNA (e.g., pBR322) with microsome-generated metabolites and analyze damage via gel electrophoresis (e.g., comet assay).
- In vivo : Use transgenic rodent models (e.g., Big Blue rats) to quantify mutations in target organs.
- Analytical : P-postlabeling or LC-MS/MS to detect specific adducts (e.g., N-hydroxylamine-deoxyguanosine adducts) .
Notes for Methodological Rigor
- Contradiction Analysis : Conflicting redox data may stem from enzyme source variability (e.g., species-specific CYP expression) or artifact formation during extraction. Include negative controls (e.g., heat-inactivated microsomes) .
- Advanced Applications : Explore the compound’s role as a chiral auxiliary in asymmetric synthesis (e.g., oxaziridine formation) or its interaction with transition metals for catalytic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
